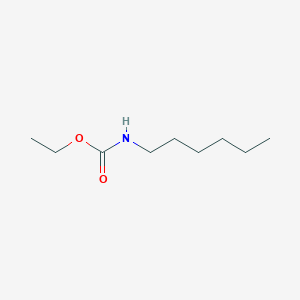![molecular formula C21H15NO2S B12897966 2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid CAS No. 67218-20-6](/img/structure/B12897966.png)
2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is an organic compound with the molecular formula C21H15NO2S and a molecular weight of 345.41 g/mol This compound belongs to the class of aromatic compounds and is characterized by the presence of a quinoline moiety fused with a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of anthranilic acid derivatives and thiol compounds under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the thiol and benzoic acid moieties.
Benzoic Acid Derivatives: Compounds like salicylic acid and anthranilic acid share the benzoic acid core but differ in their substituents.
Thioquinoline Derivatives: Compounds with similar thiol-quinoline structures but different substituents on the aromatic rings.
Uniqueness
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is unique due to its combination of a quinoline moiety, a thiol group, and a benzoic acid derivative This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Propiedades
Número CAS |
67218-20-6 |
|---|---|
Fórmula molecular |
C21H15NO2S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(2-methylbenzo[h]quinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C21H15NO2S/c1-13-12-19(25-18-9-5-4-8-17(18)21(23)24)16-11-10-14-6-2-3-7-15(14)20(16)22-13/h2-12H,1H3,(H,23,24) |
Clave InChI |
BWQQCSKFZAVRMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)










